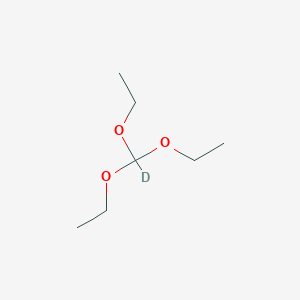
Propanamide,N-methyl-N-(2-(methylsulfinyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- is an organic compound with the molecular formula C6H13NO2S It is a derivative of propanamide, where the amide nitrogen is substituted with a methyl group and a 2-(methylsulfinyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- typically involves the reaction of N-methylpropanamide with a suitable sulfoxide reagent. One common method is the reaction of N-methylpropanamide with methylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the methyl or 2-(methylsulfinyl)ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted amides depending on the reagents used.
科学的研究の応用
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amide group can also form hydrogen bonds, contributing to the overall activity of the compound.
類似化合物との比較
Similar Compounds
Propanamide, N-methyl-: A simpler derivative without the 2-(methylsulfinyl)ethyl group.
Propanamide, N-ethyl-2-methyl: Another derivative with different substituents on the amide nitrogen.
Uniqueness
Propanamide, N-methyl-N-(2-(methylsulfinyl)ethyl)- is unique due to the presence of the sulfoxide group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with simpler amide derivatives.
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
N-methyl-N-(2-methylsulfinylethyl)propanamide |
InChI |
InChI=1S/C7H15NO2S/c1-4-7(9)8(2)5-6-11(3)10/h4-6H2,1-3H3 |
InChIキー |
HMKYTULYJHRKEA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N(C)CCS(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-2-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-6-methyloxan-3-yl] acetate](/img/structure/B13827890.png)
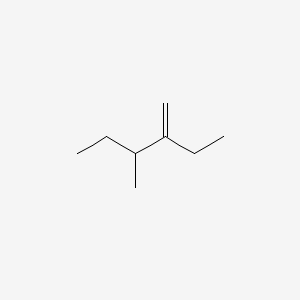
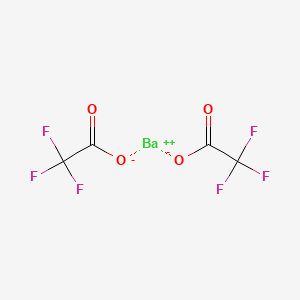
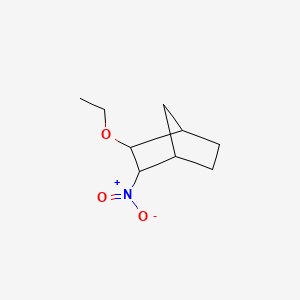
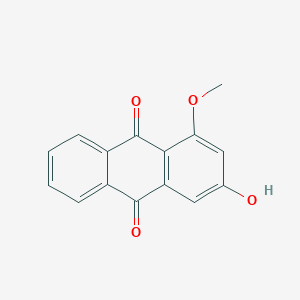

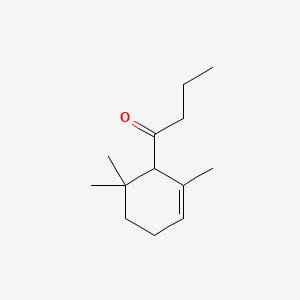
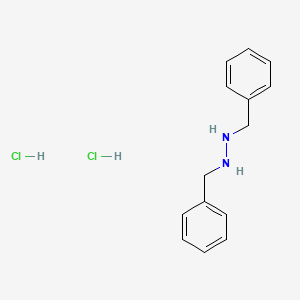

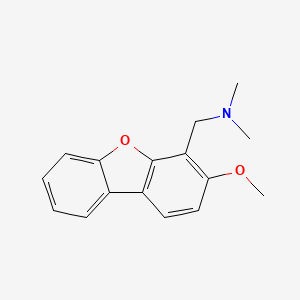
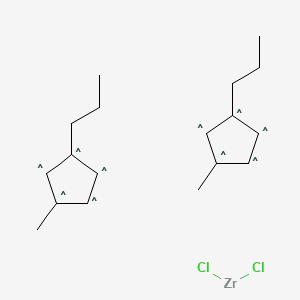
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
